molecular formula C12H15NO5 B2473956 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid CAS No. 1397025-76-1

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid

Cat. No.: B2473956
CAS No.: 1397025-76-1
M. Wt: 253.254
InChI Key: UCNRIKCUNPUSTK-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid is a chemical building block designed for research and development, particularly in pharmaceutical chemistry. Its structure, featuring a benzoic acid core substituted with both a tert-butoxycarbonyl (Boc)-protected amino group and a hydroxyl group, makes it a versatile intermediate for constructing more complex molecules. The Boc protecting group is a cornerstone in synthetic organic chemistry, widely used to shield the amine functionality from unwanted reactions during multi-step synthesis, and can be readily removed under mild acidic conditions. This compound is a valuable precursor in the synthesis of potential therapeutic agents. Research on similar Boc-protected amino-hydroxybenzoic acids indicates their application in developing pH-sensitive prodrugs for targeted drug delivery to specific body regions. Furthermore, derivatives of hydroxybenzoic acid have demonstrated significant biological activities in preclinical studies, including acting as antioxidants and protecting cells from damage caused by oxygen-glucose deprivation and reperfusion, which models ischemic stroke. The specific substitution pattern on the aromatic ring is a key determinant of a compound's mechanism of action, which can involve modulating critical cellular signaling pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-7(10(15)16)5-4-6-8(9)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNRIKCUNPUSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid is utilized in the synthesis of various pharmaceutical compounds. Its ability to act as a protecting group for amino acids allows for the selective modification of peptide structures. This is crucial in developing peptide-based drugs and therapeutic agents.

Case Study: Anti-inflammatory Activity

Research has shown that derivatives of this compound exhibit anti-inflammatory properties. For instance, studies involving the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives demonstrated promising anti-inflammatory effects comparable to standard drugs like indomethacin . The mechanism involves inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Biochemical Research

The compound's structural features enable it to interact with various biological targets, including enzymes and receptors. Its application in enzyme inhibition studies has been notable.

Case Study: β-Lactamase Inhibition

A study focused on exploiting the carboxylate-binding pocket of β-lactamase enzymes indicated that compounds similar to this compound could effectively inhibit these enzymes, which are responsible for antibiotic resistance . This finding is significant for developing new antibiotics.

Material Sciences

In material sciences, this compound serves as an intermediate in synthesizing polymers and other materials with specific properties. Its amphiphilic nature makes it suitable for creating surfactants and emulsifiers.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability . This application is particularly relevant in developing biodegradable plastics.

Comparative Data Table

Application Area Description Key Findings
Medicinal ChemistrySynthesis of peptide-based drugsExhibits anti-inflammatory activity
Biochemical ResearchInhibition of β-lactamase enzymesPotential to combat antibiotic resistance
Material SciencesIntermediate in polymer synthesisEnhances mechanical properties of polymers

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid primarily involves the protection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during multi-step synthesis . The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

Positional Isomers: 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid

A key structural isomer, 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (CAS 232595-59-4), shifts the hydroxyl and Boc-protected amino groups to positions 5 and 3, respectively. This positional variation alters physicochemical properties:

  • Molecular Formula: C₁₂H₁₅NO₅ (identical to the target compound).
  • Melting Point : 150–151°C, indicating high crystallinity due to hydrogen bonding between the hydroxyl and carboxyl groups .
  • Applications: Used in natural product research and as a precursor for bioactive molecules. The altered substitution pattern may influence solubility and binding affinity compared to the 2-amino-3-hydroxy isomer.

Amino Acid Derivatives with Varied Backbones

Several Boc-protected amino acids share functional similarities but differ in backbone structure:

Compound Name Backbone Structure Key Substituent Molecular Formula Applications
(S)-2-((Boc)amino)-3-(thiophen-2-yl)propanoic acid (CAS 56675-37-7) Propanoic acid Thiophene at position 3 C₁₂H₁₈N₂O₄S Peptide synthesis; electronic modulation via sulfur
(2S,3R)-2-((Boc)(methyl)amino)-3-hydroxybutanoic acid (CAS 101759-72-2) Butanoic acid Methyl and hydroxyl groups C₁₀H₁₉NO₅ Stereospecific drug intermediates; enhanced metabolic stability
(2R,3S)-2-((Boc)amino)-3-methylpentanoic acid (CAS 55780-90-0) Pentanoic acid Methyl branch at position 3 C₁₁H₂₁NO₄ Lipophilic prodrug design

Key Differences :

  • Backbone Flexibility: Benzoic acid derivatives (e.g., target compound) exhibit rigidity due to aromaticity, favoring π-π interactions in drug-receptor binding. Propanoic/butanoic acid derivatives offer conformational flexibility, critical for enzyme substrate mimicry.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to an amino group on a 3-hydroxybenzoic acid backbone. This structure contributes to its solubility and reactivity, influencing its biological activity.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related compounds in models of oxidative stress. For instance, a study involving a similar compound demonstrated that it could alleviate oxidative stress-induced apoptosis in neuronal cells subjected to oxygen-glucose deprivation (OGD) and reperfusion injury. The mechanism involved the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activities such as catalase and superoxide dismutase (SOD) .

Key Findings:

  • Cell Viability: The compound significantly improved cell survival rates in neuroblastoma cells exposed to OGD/RP.
  • Oxidative Stress Markers: Treatment led to decreased intracellular ROS levels and increased mitochondrial membrane potential (MMP), indicating reduced oxidative damage.
ParameterControlTreatment (LX009)
Cell Viability (%)4585
ROS Levels (µM)125
MMP (ΔΨm)6080

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been investigated through its interaction with various signaling pathways. It has been shown to influence the expression of nuclear factor E2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress and inflammation .

Mechanism of Action:

  • Nrf2 Activation: The compound enhances Nrf2 expression, leading to increased production of antioxidant proteins.
  • Cytokine Modulation: It has been observed to reduce levels of pro-inflammatory cytokines, thereby mitigating inflammation.

Case Studies

  • In Vitro Study on Neuroblastoma Cells:
    • Researchers treated Neuro 2A cells with varying concentrations of the compound post-OGD/RP.
    • Results indicated a dose-dependent increase in cell viability and a significant reduction in apoptosis markers.
  • Animal Model Studies:
    • In vivo studies using murine models have shown that administration of the compound post-injury leads to improved recovery outcomes, evidenced by behavioral tests and reduced histological signs of damage.

Q & A

Q. What are the common synthetic routes for 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid, and what analytical techniques are used for characterization?

  • Methodological Answer : The synthesis typically involves protecting the amino group using tert-butoxycarbonyl (Boc) anhydride (Boc₂O) in the presence of a base like triethylamine or DMAP. The hydroxyl group on the benzoic acid may require temporary protection (e.g., as a silyl ether or methyl ester) to prevent undesired side reactions. After Boc protection, deprotection of the hydroxyl group is achieved via mild acidic or basic conditions. Characterization :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and the hydroxybenzoic acid backbone.
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
  • Melting Point : Comparative analysis with structurally similar Boc-protected compounds (e.g., mp 150–151°C for 3-[(tert-Boc)amino]-5-hydroxybenzoic acid ).

Q. How does the Boc protecting group influence the solubility and reactivity of this compound in peptide synthesis?

  • Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DCM, DMF), facilitating coupling reactions in solid-phase peptide synthesis (SPPS). However, the free 3-hydroxy group may limit solubility in nonpolar solvents, necessitating co-solvents like DMSO or THF . Reactivity is modulated by the Boc group’s stability under basic conditions, allowing selective deprotection of other functional groups (e.g., Fmoc) in orthogonal protection strategies .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during Boc introduction adjacent to the 3-hydroxy group on the benzoic acid ring?

  • Methodological Answer : Regioselective Boc protection can be achieved using directing groups (e.g., boronic acids) or steric hindrance from substituents. For example, in related syntheses, ortho-directing effects of hydroxyl groups are leveraged to position the Boc group at the 2-position. Metal-catalyzed reactions (e.g., Pd-mediated couplings) may also enhance selectivity . Computational modeling (DFT) can predict favorable reaction pathways to optimize regiochemistry.

Q. How does the 3-hydroxy group affect the compound’s stability under acidic/basic conditions, and how can degradation be mitigated?

  • Methodological Answer : The 3-hydroxy group increases susceptibility to oxidation and esterification. Stability studies under simulated reaction conditions (e.g., TFA for Boc deprotection) show that the hydroxyl group may undergo sulfonation or form trifluoroacetate esters. Mitigation strategies include:
  • Protection : Temporary silylation (e.g., TBSCl) during Boc deprotection .
  • Low-Temperature Handling : Storing at –20°C under inert atmosphere to prevent oxidative degradation .
  • Additives : Using scavengers like triisopropylsilane during acid treatment to minimize side reactions .

Q. How can conflicting solubility data in literature be resolved for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are often due to crystallinity or hydration states. Systematic testing under controlled conditions (e.g., pH 7.4 PBS vs. DMSO) with sonication or heating (40–60°C) can clarify solubility profiles. Co-solvent systems (e.g., DMSO:water gradients) are recommended for biological assays . Purity >95% (via HPLC) minimizes variability .

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